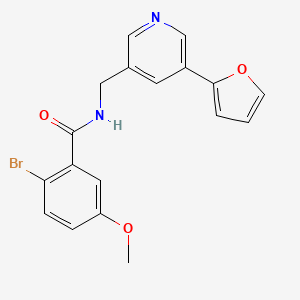

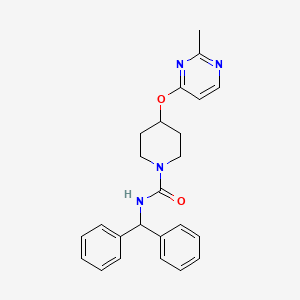

![molecular formula C18H14F2N2O3 B2736096 3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide CAS No. 1251611-05-8](/img/structure/B2736096.png)

3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C16H22F2N2O . The InChI code is InChI=1S/C16H22F2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the available resources. It’s an analytical reference standard that is structurally similar to known utopioids .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It’s soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:3) (0.25 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

Research has explored the synthesis and chemical modifications of compounds related to 3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide, aiming at enhancing their properties for potential applications. For instance, the study of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents shows the exploration of quinoline derivatives for their potential use in treating bacterial and fungal infections (Holla et al., 2006). Another example involves the synthesis of P-chiral phosphine ligands for asymmetric hydrogenation, indicating the use of quinoline derivatives in catalysis to achieve high enantioselectivities in chemical reactions (Imamoto et al., 2012).

Antimicrobial and Anticancer Applications

Several studies have synthesized novel quinoline derivatives, highlighting their potential antimicrobial and anticancer applications. For instance, new series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been evaluated for their in vitro antimicrobial activity, suggesting a promising approach for developing new antimicrobial agents (Idrees et al., 2020). Additionally, quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity, further underscoring the versatility of quinoline derivatives in the development of new antimicrobial compounds (Özyanik et al., 2012).

Material Science and Catalysis

In material science and catalysis, quinoline derivatives have been utilized for their unique properties. For example, the synthesis of polyamides containing the quinoxaline moiety indicates the application of quinoline derivatives in creating new polymers with potentially valuable properties for industrial applications (Patil et al., 2011). Additionally, the application of chitosan@Copper(II)-catalyzed remote trifluoromethylation of aminoquinolines showcases the use of quinoline derivatives in novel catalytic processes, offering new pathways for the functionalization of organic compounds (Shen et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3/c1-25-9-11-7-17(23)22-16-8-12(3-4-13(11)16)21-18(24)10-2-5-14(19)15(20)6-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJFEMIGDPQFBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 49678259 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![Methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2736029.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2736031.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)

![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2736036.png)